![molecular formula C17H18N2O4S B6476188 4-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]oxy}-2-methylpyridine CAS No. 2640821-92-5](/img/structure/B6476188.png)
4-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]oxy}-2-methylpyridine
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Overview
Description
The compound is a complex organic molecule that contains a benzofuran moiety, an azetidine ring, and a pyridine ring . Benzofuran is a heterocyclic compound, consisting of a fused benzene and furan ring. Azetidine is a basic heterocyclic organic compound with the molecular formula C3H7N. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzofuran and azetidine moieties. Benzofurans can be synthesized through various methods, including cyclization and coupling reactions . Azetidines can be synthesized from β-amino alcohols or from aziridines . The final steps would likely involve coupling these moieties together and then attaching the pyridine ring .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. The benzofuran moiety would contribute aromaticity to the molecule, while the azetidine ring would introduce a degree of strain due to its small ring size . The pyridine ring is also aromatic and would contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. The benzofuran moiety might undergo electrophilic aromatic substitution reactions, while the azetidine ring might undergo ring-opening reactions. The pyridine ring, being aromatic, might also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the degree of substitution on the rings, the presence of any additional functional groups, and the overall size and shape of the molecule would all influence its properties .Scientific Research Applications
Role in Pharmaceutical Research
Benzofuran compounds, which are part of the structure of the compound , play a key role in pharmaceutical research . They exhibit a wide variety of biological activities, such as herbicidal, antioxidant, anti-rotavirus, anti-inflammatory, antibacterial, antifungal, and antileishmanial activities .
Use in Asymmetric Synthesis
Benzofuran derivatives have been used as a chiral auxiliary in asymmetric synthesis. This allows for the creation of molecules with a specific chirality, which is crucial in many areas of chemistry and biology.
Application in Coordination Chemistry
These compounds can also act as ligands in coordination chemistry. Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. This has implications in various fields, including materials science, medicine, and environmental science.
Fluorescent Probe for Metal Ions
Benzofuran derivatives have been used as a fluorescent probe for the determination of metal ions. This is particularly useful in analytical chemistry for the detection and quantification of metal ions in a sample.
Role in the Synthesis of Complex Benzofuran Derivatives
Complex benzofuran derivatives have been synthesized using novel methodologies . These complex derivatives have potential applications in various fields, including drug development and materials science.
Potential Therapeutic Applications
Benzofuran compounds have shown potential as therapeutic agents. For example, an oral active and blood-brain barrier permeable benzofuran analog has been found to exhibit potent anti-amyloid aggregation activity, providing an alternative treatment for Alzheimer’s disease . Additionally, the benzofuran analog oxazolidine was found to be a potential multifunctional molecule, with anti-proliferative activity allowing it to play an important role in the treatment of tumors .
Mechanism of Action
Target of Action
It is known that benzofuran derivatives, a key structural component of this compound, have been found to exhibit a wide range of biological activities .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been found to influence a variety of biochemical pathways, depending on their specific structural modifications .
Pharmacokinetics
The benzofuran core structure is known to influence these properties in various benzofuran derivatives .
Result of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anticancer, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
It is known that environmental factors can significantly influence the pharmacokinetics and pharmacodynamics of benzofuran derivatives .
properties
IUPAC Name |
4-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]oxy-2-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-12-8-14(4-6-18-12)23-15-10-19(11-15)24(20,21)16-2-3-17-13(9-16)5-7-22-17/h2-4,6,8-9,15H,5,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKDWGQDKHZCFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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